molecular formula C15H26O B8314776 2-Cyclopentadecenone

2-Cyclopentadecenone

Cat. No.: B8314776
M. Wt: 222.37 g/mol
InChI Key: LLWGDNREPDWSRL-UHFFFAOYSA-N
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Description

2-Cyclopentadecenone is a macrocyclic ketone featuring a 15-membered carbon ring with one double bond at the 2-position. This structural motif imparts unique physical and chemical properties, making it relevant in fragrance chemistry and organic synthesis. Its unsaturated ring distinguishes it from saturated analogs like cyclopentadecanone, influencing volatility, stability, and reactivity .

Q & A

Basic Research Question

Q: What experimental methodologies are recommended for synthesizing 2-Cyclopentadecenone with high purity and yield? A:

  • Methodology: Focus on macrocyclic ketone synthesis strategies, such as cyclization of linear precursors via intramolecular aldol condensation or ketone ring-closing metathesis. Optimize reaction conditions (e.g., catalysts like Grubbs catalysts for metathesis, solvent polarity, temperature) to minimize side products .
  • Validation: Use gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm structural integrity and quantify purity. Compare retention indices with literature data .
  • Common Pitfalls: Side reactions from residual double-bond isomerization; address via post-reaction purification (e.g., fractional distillation or preparative HPLC) .

Basic Research Question

Q: How can researchers resolve contradictions in reported spectral data (e.g., NMR or IR) for this compound across studies? A:

  • Methodology:
    • Data Reconciliation: Cross-reference spectra with authenticated samples (e.g., commercial standards or synthesized batches with >98% purity).
    • Contextual Factors: Account for solvent effects, concentration-dependent shifts in NMR, or instrumental calibration errors .
    • Collaborative Validation: Share raw spectral data via repositories (e.g., Zenodo) for peer verification .
  • Advanced Tip: Use quantum mechanical calculations (e.g., DFT) to predict NMR chemical shifts and compare with experimental results .

Advanced Research Question

Q: What mechanistic insights explain the stereoselectivity challenges in this compound synthesis? A:

  • Methodology:
    • Computational Modeling: Employ molecular dynamics simulations to study transition-state geometries during cyclization.
    • Experimental Probes: Isotopic labeling (e.g., deuterated precursors) to track kinetic vs. thermodynamic control in ring closure .
  • Data Interpretation: Compare experimental enantiomeric excess (ee) with computational predictions to identify steric/electronic bottlenecks .

Advanced Research Question

Q: How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives in olfactory receptor binding? A:

  • Methodology:
    • Variable Selection: Systematically modify substituents (e.g., alkyl chain length, double-bond position) and test receptor activation via calcium imaging or HEK293 cell assays .
    • Statistical Design: Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors with bioactivity .
  • Validation: Replicate results across multiple receptor isoforms and control for nonspecific binding using antagonist co-treatment .

Basic Research Question

Q: What are the best practices for isolating this compound from natural sources (e.g., plant extracts)? A:

  • Methodology:
    • Extraction: Use steam distillation or supercritical CO₂ extraction to minimize thermal degradation.
    • Purification: Combine column chromatography (silica gel) with preparative GC to separate cyclopentadecenone from terpene analogs .
  • Quantification: Validate yield via GC-FID with internal standards (e.g., tetradecane) .

Advanced Research Question

Q: How can contradictory findings about this compound’s stability under oxidative conditions be systematically addressed? A:

  • Methodology:
    • Controlled Stress Testing: Expose samples to varying O₂ concentrations, temperatures, and light conditions. Monitor degradation via LC-MS and quantify peroxide formation .
    • Mechanistic Probes: Use radical scavengers (e.g., BHT) or metal chelators to identify dominant degradation pathways .
  • Data Synthesis: Apply Arrhenius modeling to predict shelf-life under storage conditions .

Basic Research Question

Q: What analytical techniques are most reliable for quantifying trace impurities in this compound samples? A:

  • Methodology:
    • Primary Techniques: High-resolution LC-MS/MS with MRM (multiple reaction monitoring) for specificity.
    • Complementary Methods: Headspace GC-MS to detect volatile byproducts .
  • Calibration: Use certified reference materials (CRMs) for impurity quantification, adhering to ICH Q3 guidelines .

Advanced Research Question

Q: How can computational models predict the environmental fate of this compound in aquatic systems? A:

  • Methodology:
    • Software Tools: Apply EPI Suite or COSMOtherm to estimate biodegradation half-lives and bioaccumulation potential.
    • Experimental Validation: Perform OECD 301F ready biodegradability tests and compare with in silico predictions .
  • Data Gaps: Address discrepancies by refining logP and solubility parameters via experimental measurements .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentadecanone

Cyclopentadecanone (C₁₅H₂₈O), a saturated analog, lacks the double bond present in 2-cyclopentadecenone. This difference significantly impacts properties:

  • Boiling Point: The double bond in this compound likely reduces symmetry, lowering its boiling point compared to cyclopentadecanone.
  • Reactivity: The α,β-unsaturated ketone structure in this compound enables conjugate addition reactions, absent in cyclopentadecanone.
  • Applications: Cyclopentadecanone is used in musk fragrances due to its stability, while this compound’s unsaturated structure may enhance odor potency .

Cyclopentanone and Cyclohexanone

Smaller cyclic ketones provide insights into ring-size effects:

  • Ring Strain: 5- and 6-membered rings (cyclopentanone, cyclohexanone) exhibit higher ring strain than 15-membered this compound, affecting thermal stability.
  • Solubility: Larger rings like this compound have lower solubility in polar solvents due to increased hydrophobicity.

Macrocyclic Ketones with Unsaturation

Compounds like civetone (a 17-membered unsaturated ketone) share similarities with this compound:

  • Odor Profile: Both contribute to animalic musk notes, but civetone’s larger ring size may enhance longevity in perfumery.
  • Synthesis Challenges : Macrocyclic synthesis often requires high-dilution methods to avoid polymerization, a common issue for both compounds.

Data Table: Key Properties of Selected Cyclic Ketones

Compound Molecular Formula Ring Size Unsaturation Key Applications
This compound C₁₅H₂₆O 15 1 double bond Fragrances, intermediates
Cyclopentadecanone C₁₅H₂₈O 15 None Musk synthesis
Cyclopentanone C₅H₈O 5 None Solvent, polymer precursor
Civetone C₁₇H₃₀O 17 1 double bond High-end perfumery

Research Findings and Limitations

  • Synthetic Routes: this compound synthesis often employs ring-closing metathesis, whereas cyclopentadecanone is typically synthesized via Baeyer-Villiger oxidation .
  • Thermal Stability: The double bond in this compound may render it more prone to oxidation than its saturated counterpart.
  • Data Gaps : Specific physicochemical data (e.g., melting points, spectral profiles) are absent in the provided evidence, necessitating reliance on structural analogies.

Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

cyclopentadec-2-en-1-one

InChI

InChI=1S/C15H26O/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h11,13H,1-10,12,14H2

InChI Key

LLWGDNREPDWSRL-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCC(=O)C=CCCCCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

As may be seen in the table, cyclopentenone and cyclohexanone provided for modest enantiocontrol (12-15:1 endo:exo, 48-63% ee, 81% yield), while cycloheptenone (n=2), cyclooctenone (n=3), and (E) cyclopentadecene-2-one (n=10) were found to be highly enantioselective (entries 3-5, 5-18:1 endo:exo, 90-93% ee, 83-88% yield). Cyclopentenone (n=0, entry 1) and cyclohexanone (n=1, entry 2) were found to be somewhat less enantioselective.
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Synthesis routes and methods II

Procedure details

3-Hydroxycyclopentadecene (20.1 g) in dried n-heptane was stirred at room temperature and a total of 100 g manganese dioxide was added in four batches of 50, 25, 15 and 10 g respectively over a period of 6 hours. After 22 hours the conversion as indicated by GLC was 100%. The mixture was filtered and the filtrate was then stirred with active charcoal and refiltered. The solvent was then removed from the filtrate under reduced pressure to yield the required product.
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3-Hydroxycyclopentadecene
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